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Compound of Interest

Compound Name: 1,2-Diphenylpropane

Cat. No.: B1197580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-
Diphenylpropane (CAS No: 5814-85-7), a key organic compound. This document details its

characteristic spectral features, including data from Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed

experimental protocols for obtaining this data are also provided to ensure reproducibility.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,2-Diphenylpropane,

facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of 1,2-
Diphenylpropane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.30 - 7.10 Multiplet 10H
Aromatic protons

(C₆H₅)

2.99 Multiplet 1H Methine proton (-CH)

2.91 Doublet of Doublets 1H
Methylene proton (-

CH₂)

2.67 Doublet of Doublets 1H
Methylene proton (-

CH₂)

1.25 Doublet 3H Methyl protons (-CH₃)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of 1,2-
Diphenylpropane

Chemical Shift (δ) ppm Assignment

147.1 Quaternary Aromatic Carbon

142.2 Quaternary Aromatic Carbon

129.3 Aromatic C-H

128.4 Aromatic C-H

128.3 Aromatic C-H

127.1 Aromatic C-H

126.1 Aromatic C-H

125.9 Aromatic C-H

44.0 Methylene Carbon (-CH₂)

41.9 Methine Carbon (-CH)

21.8 Methyl Carbon (-CH₃)
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Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data of 1,2-Diphenylpropane
Wavenumber (cm⁻¹) Intensity Assignment

3086 - 3026 Medium Aromatic C-H stretch

2962 - 2870 Medium Aliphatic C-H stretch

1603, 1495, 1453 Strong
Aromatic C=C skeletal

vibrations

748, 699 Strong
Monosubstituted benzene ring

C-H out-of-plane bend

Table 4: Mass Spectrometry Data of 1,2-
Diphenylpropane

m/z Relative Intensity Proposed Fragment

196 Moderate [M]⁺ (Molecular Ion)

105 High [C₈H₉]⁺ (Tropylium ion)

104 High [C₈H₈]⁺

91 High [C₇H₇]⁺ (Benzyl cation)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:
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Sample Preparation: A sample of 1,2-Diphenylpropane (approximately 10-20 mg for ¹H

NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) can be added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

¹H NMR Acquisition:

A standard one-dimensional proton spectrum is acquired.

Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees,

a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled carbon spectrum is acquired.

Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45 degrees,

and a relaxation delay of 2-5 seconds. A larger number of scans is generally required

compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Data Processing:

The acquired Free Induction Decay (FID) is processed using Fourier transformation.

Phase and baseline corrections are applied to the resulting spectrum.

The spectrum is referenced to the TMS signal (0 ppm) or the residual solvent peak (CDCl₃

at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology:

Sample Preparation: As 1,2-Diphenylpropane can be a liquid or low-melting solid, the neat

liquid film method is suitable. A drop of the sample is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample holder (or clean salt plates) is recorded to

subtract atmospheric and instrumental interferences.

The sample is placed in the spectrometer's beam path.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A dilute solution of 1,2-Diphenylpropane in a volatile organic solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For detailed

fragmentation analysis, coupling with Gas Chromatography (GC-MS) is often employed to

ensure sample purity.

Ionization: Electron Ionization (EI) is a common technique for this type of compound. The

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak confirms the molecular weight, and the fragmentation pattern

provides structural information.

Visualization of Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of 1,2-Diphenylpropane.

To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Diphenylpropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1197580#spectroscopic-data-of-1-2-
diphenylpropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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